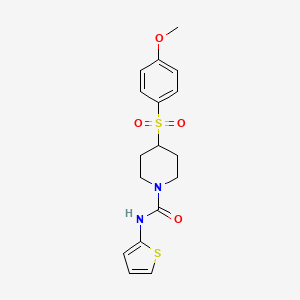

4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-23-13-4-6-14(7-5-13)25(21,22)15-8-10-19(11-9-15)17(20)18-16-3-2-12-24-16/h2-7,12,15H,8-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEWZPJOHCNROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using sulfonyl chlorides in the presence of a base.

Attachment of the Thiophene Moiety: The thiophene group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Final Assembly: The final compound is assembled through amide bond formation, using reagents such as carbodiimides to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties.

Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include thiols or sulfides.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential applications in pharmacology. This article explores its applications, focusing on scientific research, therapeutic uses, and insights from various studies.

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS$$_2)

- Molecular Weight : 380.5 g/mol

- Chemical Structure : The compound contains a piperidine ring substituted with a thiophene and a methoxyphenyl sulfonyl group, which contributes to its biological activity.

Pharmacological Studies

Research has indicated that compounds with piperidine structures often exhibit diverse pharmacological activities. Specifically, 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide has been investigated for its potential as an orexin type 2 receptor agonist . This receptor plays a crucial role in regulating sleep-wake cycles and appetite, making it a target for treating disorders such as insomnia and obesity .

Synthesis and Drug Development

The synthesis of this compound has been explored in various studies, emphasizing its utility as a scaffold for developing new therapeutic agents. For example, the compound can be modified to enhance its efficacy or reduce side effects in drug formulations targeting specific pathways, such as the endocannabinoid system .

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes, such as monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. Inhibitors of MAGL are being researched for their potential in treating pain and inflammation .

Case Study 1: Orexin Receptor Agonism

A study evaluated the effects of various piperidine derivatives on orexin receptors. The results indicated that the compound showed promising agonistic activity, leading to increased wakefulness in animal models. This suggests potential applications in treating sleep disorders .

Case Study 2: MAGL Inhibition

In another research effort, derivatives of this compound were synthesized and tested for their ability to inhibit MAGL. The findings revealed that certain modifications enhanced the potency of these inhibitors, indicating that the original compound could serve as a lead structure for developing novel analgesics .

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations

Sulfonyl Group Variations: The 4-methoxyphenylsulfonyl group in the target compound differs from the tosyl group in ML277, which may influence target selectivity. In Compound 14, a nitro group on the sulfonamide enhances electron-deficient character, possibly favoring interactions with positively charged residues in enzymatic targets.

Heterocyclic Moieties :

- The thiophen-2-yl group in the target compound is shared with anticancer derivatives in , which exhibit potent antiproliferative activity (IC₅₀ ~10 µM). This suggests the thiophene ring may enhance DNA intercalation or kinase inhibition.

- Thiazol-2-amine -containing compounds (e.g., ML277–10) demonstrate antimicrobial and antidiabetic activities, highlighting the role of nitrogen-rich heterocycles in diverse therapeutic applications.

Synthetic Efficiency :

- Yields for sulfonamide-carboxamide couplings range from 54% (Compound 47) to 81% (Compound 14), indicating that steric and electronic factors in the sulfonyl chloride and amine reactants critically impact reaction efficiency.

Biological Activity Trends :

- Sulfonamide-linked thiophenes and pyrimidines consistently show anticancer activity, while piperidine-carboxamide derivatives (e.g., ML277) target ion channels or enzymes. The target compound’s dual sulfonamide-thiophene architecture positions it as a candidate for oncology or antimicrobial screening.

Biological Activity

The compound 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic molecule with potential therapeutic applications. It features a piperidine ring, a methoxyphenyl sulfonyl group, and a thiophenyl moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential applications in medicine.

Chemical Structure

The chemical structure of the compound is as follows:

- Molecular Formula : C₁₈H₁₉N₃O₄S

- IUPAC Name : 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group may facilitate interactions with enzymes or receptors, enhancing binding affinity and specificity. The thiophenyl group can modulate the compound's pharmacokinetics and pharmacodynamics, potentially affecting its bioavailability and efficacy.

Antimicrobial Activity

Research indicates that compounds similar to 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways such as the JNK/p38 MAPK pathway. This has been observed in related compounds that inhibit tumor growth and migration while sparing normal cells .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various derivatives of sulfonamide compounds, it was found that those with similar structural characteristics to our compound displayed potent antibacterial activity. The most active derivatives showed significant inhibition of biofilm formation and bacterial growth .

Study 2: Cancer Cell Line Testing

A study investigating the effects of related piperidine derivatives on cancer cell lines demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis in malignant cells while exhibiting minimal toxicity towards non-cancerous cells .

Data Tables

| Biological Activity | MIC (µg/mL) | Effect on Cancer Cells |

|---|---|---|

| Antibacterial (S. aureus) | 0.22 - 0.25 | Induces apoptosis |

| Antibacterial (E. coli) | 0.25 - 0.30 | Inhibits proliferation |

| Cancer Cell Lines | N/A | Reduces viability by 70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.